molecular formula C20H21NO3 B10887656 methyl 2-({(2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl}amino)benzoate

methyl 2-({(2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl}amino)benzoate

Cat. No.: B10887656
M. Wt: 323.4 g/mol
InChI Key: JMCDFPHJKJDGRR-JLHYYAGUSA-N
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Description

METHYL 2-{[(E)-3-(4-ISOPROPYLPHENYL)-2-PROPENOYL]AMINO}BENZOATE is an organic compound with a complex structure It is characterized by the presence of a methyl ester group, an isopropylphenyl group, and a propenoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{[(E)-3-(4-ISOPROPYLPHENYL)-2-PROPENOYL]AMINO}BENZOATE typically involves a multi-step process. One common method includes the reaction of 4-isopropylbenzaldehyde with malonic acid in the presence of a base to form the corresponding cinnamic acid derivative. This intermediate is then reacted with methyl anthranilate under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{[(E)-3-(4-ISOPROPYLPHENYL)-2-PROPENOYL]AMINO}BENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens, acids, and bases are employed under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

METHYL 2-{[(E)-3-(4-ISOPROPYLPHENYL)-2-PROPENOYL]AMINO}BENZOATE has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of METHYL 2-{[(E)-3-(4-ISOPROPYLPHENYL)-2-PROPENOYL]AMINO}BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 3-{[(E)-3-(4-ISOPROPYLPHENYL)-2-PROPENOYL]AMINO}BENZOATE
  • METHYL 2-{[(E)-3-(4-ISOPROPYLPHENYL)-2-PROPENOYL]AMINO}BENZOATE

Uniqueness

METHYL 2-{[(E)-3-(4-ISOPROPYLPHENYL)-2-PROPENOYL]AMINO}BENZOATE is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H21NO3

Molecular Weight

323.4 g/mol

IUPAC Name

methyl 2-[[(E)-3-(4-propan-2-ylphenyl)prop-2-enoyl]amino]benzoate

InChI

InChI=1S/C20H21NO3/c1-14(2)16-11-8-15(9-12-16)10-13-19(22)21-18-7-5-4-6-17(18)20(23)24-3/h4-14H,1-3H3,(H,21,22)/b13-10+

InChI Key

JMCDFPHJKJDGRR-JLHYYAGUSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2C(=O)OC

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2C(=O)OC

Origin of Product

United States

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